Lascufloxacin is a novel fluoroquinolone antibiotic primarily developed for the treatment of bacterial infections, particularly lower respiratory tract infections. It is classified as a synthetic organic compound and has been shown to be effective against both aerobic and anaerobic bacteria. Its high distribution in lung tissues makes it particularly suitable for treating pneumonia and other respiratory conditions . The compound is also known by its developmental code name, KRP-AM1977Y, and has been marketed under the trade name Lasvic in Japan since its approval in 2019 .
Lascufloxacin belongs to the fluoroquinolone class of antibiotics, which are characterized by their broad-spectrum antibacterial activity. The International Nonproprietary Name (INN) for lascufloxacin is officially recognized, and its Chemical Abstracts Service (CAS) number is 848416-07-9 . The compound's IUPAC name is 7-[(3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid, reflecting its complex molecular structure .
The synthesis of lascufloxacin involves several key steps that integrate various organic chemistry techniques. The process begins with the protection of a secondary amine followed by Claisen condensation to yield a pyrrolidone derivative. Asymmetric hydrogenation using a ruthenium catalyst facilitates the formation of a trans-pyrrolidine structure. This is followed by saponification to produce the corresponding carboxylic acid, which is then coupled with cyclopropylamine to form an amide .
The final steps include deprotection and salt formation, yielding lascufloxacin as a crystalline solid ready for pharmaceutical applications .
Lascufloxacin has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , with a molar mass of approximately 475.89 g/mol .
Lascufloxacin undergoes various chemical reactions that are pivotal for its synthesis and functionality:
The mechanism of action of lascufloxacin primarily involves inhibition of bacterial DNA synthesis. It binds to the beta subunit of DNA-dependent RNA polymerase, disrupting RNA synthesis which is critical for bacterial growth and replication. Additionally, lascufloxacin demonstrates high affinity binding to components in epithelial lining fluid (ELF), which enhances its therapeutic effectiveness in respiratory infections .
Lascufloxacin exhibits several notable physical and chemical properties:
The chemical stability and solubility profile of lascufloxacin make it suitable for intravenous administration, particularly beneficial in treating severe infections where rapid therapeutic levels are required.
Lascufloxacin is primarily used as an antibiotic agent against various bacterial infections, especially those affecting the respiratory tract. Its broad-spectrum activity includes efficacy against both Gram-positive and Gram-negative bacteria, making it a versatile option in clinical settings . Additionally, ongoing research explores its potential applications beyond traditional antibiotic use due to its anti-inflammatory properties.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4